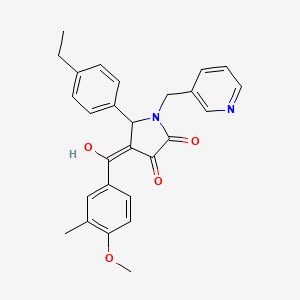![molecular formula C25H29NO4S2 B5303259 (5E)-5-[[2-[3-(2-butan-2-ylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B5303259.png)
(5E)-5-[[2-[3-(2-butan-2-ylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5E)-5-[[2-[3-(2-butan-2-ylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a methoxyphenyl group, and a butylphenoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-[[2-[3-(2-butan-2-ylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidinone ring, the introduction of the methoxyphenyl group, and the attachment of the butylphenoxy group. Specific reaction conditions such as temperature, solvent, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, with considerations for scalability and environmental impact. Advanced techniques such as microwave-assisted synthesis or catalytic processes may be employed to enhance reaction rates and selectivity.
化学反応の分析
Types of Reactions
(5E)-5-[[2-[3-(2-butan-2-ylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.
Substitution: The methoxy and butylphenoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.
科学的研究の応用
Chemistry
In chemistry, (5E)-5-[[2-[3-(2-butan-2-ylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, and its effects on cellular processes.
Medicine
In medicinal chemistry, this compound may be explored for its potential therapeutic applications. Its structure suggests potential activity as an anti-inflammatory, antimicrobial, or anticancer agent.
Industry
In industrial applications, this compound may be used as an intermediate in the production of specialty chemicals, polymers, or materials with specific properties. Its unique chemical structure can impart desirable characteristics to the final products.
作用機序
The mechanism of action of (5E)-5-[[2-[3-(2-butan-2-ylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
Similar compounds to (5E)-5-[[2-[3-(2-butan-2-ylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one include other thiazolidinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties
特性
IUPAC Name |
(5E)-5-[[2-[3-(2-butan-2-ylphenoxy)propoxy]-3-methoxyphenyl]methylidene]-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO4S2/c1-5-17(2)19-11-6-7-12-20(19)29-14-9-15-30-23-18(10-8-13-21(23)28-4)16-22-24(27)26(3)25(31)32-22/h6-8,10-13,16-17H,5,9,14-15H2,1-4H3/b22-16+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZMNUHHPFUXIM-CJLVFECKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC=CC=C1OCCCOC2=C(C=CC=C2OC)C=C3C(=O)N(C(=S)S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC=CC=C1OCCCOC2=C(C=CC=C2OC)/C=C/3\C(=O)N(C(=S)S3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[2-[(5-bromo-2-furoyl)amino]-3-(3-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B5303180.png)
![3-(3-chlorophenyl)-2-[2-(2-chlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5303186.png)
![2-(3,4-dichlorophenyl)-4-{[1-(1H-pyrazol-1-ylmethyl)cyclopropyl]carbonyl}morpholine](/img/structure/B5303189.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5303201.png)
![7-methyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5303207.png)

![N-[4-(1-Methyl-1H-benzoimidazol-2-yl)-furazan-3-yl]-acetamide](/img/structure/B5303220.png)
![2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]-N-[4-(4-morpholinyl)phenyl]acetamide](/img/structure/B5303235.png)

![1-{2-methyl-4-[(1R,9aR)-octahydro-2H-quinolizin-1-ylmethoxy]phenyl}ethanone](/img/structure/B5303237.png)
![6-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)-4,5-dihydropyridazin-3(2H)-one](/img/structure/B5303243.png)
![(5E)-5-[(3-bromo-4-hydroxyphenyl)methylidene]-1-(4-nitrophenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5303251.png)
![2-[2-(2-bromophenyl)vinyl]-8-quinolinyl acetate](/img/structure/B5303272.png)
![2-chloro-4-methyl-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B5303284.png)
